molecular formula C16H13Cl3N2O4S B2416394 2-chloro-N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide CAS No. 954652-48-3

2-chloro-N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide

Cat. No.: B2416394
CAS No.: 954652-48-3
M. Wt: 435.7
InChI Key: HMMCFUASOCCHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide is a synthetic small molecule that integrates a benzenesulfonamide group with a 2-oxooxazolidinone heterocycle. This molecular architecture is of significant interest in medicinal chemistry and chemical biology research. Compounds featuring the sulfonamide functional group are extensively investigated for their diverse biological activities and their ability to act as enzyme inhibitors, often by binding to active sites through specific hydrogen-bonding interactions . The 2-oxooxazolidinone moiety is a privileged structure in drug discovery, known for its presence in various pharmacologically active agents. The combination of these features makes this compound a valuable chemical probe for studying protein-ligand interactions, screening for new therapeutic agents, and exploring structure-activity relationships (SAR). Researchers can utilize this reagent in high-throughput screening assays, as a building block in the synthesis of more complex molecules, or as a standard in analytical method development. Handle this product with care. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-chloro-N-[[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3N2O4S/c17-12-6-5-10(7-14(12)19)21-9-11(25-16(21)22)8-20-26(23,24)15-4-2-1-3-13(15)18/h1-7,11,20H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMCFUASOCCHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)CNS(=O)(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide is a complex organic compound that features an oxazolidinone structure, which is known for its significant biological activity, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H17ClN2O5SC_{17}H_{17}ClN_{2}O_{5}S with a molecular weight of 396.8 g/mol. Its structure consists of a chlorinated aromatic system linked to an oxazolidinone moiety, which enhances its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds with oxazolidinone structures are often effective against Gram-positive bacteria. The mechanism typically involves inhibition of protein synthesis by binding to the bacterial ribosome.
  • Anticancer Potential : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by modulating cytokine production.

Biological Activity Data

The following table summarizes the biological activities associated with this compound and its analogs:

Compound NameStructural CharacteristicsBiological Activity
2-Chloro-N-(3-chlorophenyl)benzamideContains a similar chlorinated phenyl groupAntimicrobial properties
4-(4-Chlorophenyl)-2-oxooxazolidineContains an oxazolidinone structurePotential anticancer activity
2-Chloro-N-(4-methoxyphenyl)benzamideFeatures methoxy substituentAnti-inflammatory effects

Case Studies and Research Findings

  • Antimicrobial Studies : Research published in PubMed indicates that oxazolidinone derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antibiotic agents .
  • Cytotoxicity Assays : A study demonstrated that related oxazolidinones showed significant cytotoxic effects on human cancer cell lines, suggesting that the compound may have similar properties .
  • In Vivo Studies : Investigations into the pharmacokinetics and toxicity profiles of related compounds reveal favorable safety margins when administered at therapeutic doses, indicating potential for clinical use .

Q & A

Basic: What synthetic strategies are recommended for synthesizing 2-chloro-N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide, and how can reaction yields be optimized?

Answer:
A multi-step synthesis approach is typically employed, starting with the formation of the oxazolidinone core followed by sulfonamide coupling. Key steps include:

  • Oxazolidinone ring formation : Cyclization of 3,4-dichlorophenyl-substituted epoxides or isocyanates under basic conditions (e.g., K2_2CO3_3/DMF) .
  • Sulfonamide coupling : Reacting the oxazolidinone intermediate with 2-chlorobenzenesulfonyl chloride in the presence of a coupling agent (e.g., HATU or DCC) .
    Optimization strategies :
  • Vary temperature (40–80°C) and solvent polarity (DMF vs. THF) to improve intermediate stability.
  • Use catalytic additives (e.g., DMAP) to accelerate sulfonamide bond formation .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound across different assay systems?

Answer:
Contradictory results may arise from assay-specific variables (e.g., pH, cell lines, or protein concentrations). Methodological solutions include:

  • Comparative dose-response studies : Test the compound under standardized conditions (e.g., fixed pH 7.4, consistent cell passage numbers) to isolate variable effects .
  • Target validation : Use CRISPR/Cas9 knockdowns or competitive binding assays to confirm specificity for suspected targets (e.g., bacterial RNA polymerase) .
  • Data normalization : Apply statistical models (e.g., Z-score normalization) to account for inter-assay variability .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions on the oxazolidinone and benzenesulfonamide moieties .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (CCDC deposition recommended) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula and isotopic distribution .

Advanced: What computational approaches are suitable for predicting the environmental fate of this compound?

Answer:
Use in silico tools to assess biodegradation and bioaccumulation:

  • QSPR models : Predict partition coefficients (LogP) and soil adsorption constants (Koc_{oc}) using software like EPI Suite .
  • Molecular dynamics simulations : Study hydrolysis pathways under varying pH conditions (e.g., acidic vs. alkaline environments) .
  • Metabolite prediction : Employ rule-based systems (e.g., Meteor Nexus) to identify potential degradation products .

Basic: How should researchers design stability studies to evaluate this compound’s degradation under controlled conditions?

Answer:
Follow ICH Q1A guidelines with modifications:

  • Forced degradation : Expose the compound to heat (40–80°C), light (UV-A/B), and hydrolytic conditions (0.1M HCl/NaOH) for 7–14 days .
  • Analytical monitoring : Use HPLC-PDA to track degradation products; correlate with mass spectral data .
  • Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Advanced: What strategies can improve the aqueous solubility of this compound while retaining its bioactivity?

Answer:
Modify physicochemical properties without altering the pharmacophore:

  • Co-solvent systems : Test binary mixtures (e.g., PEG-400/water) to enhance solubility ≥10-fold .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the sulfonamide nitrogen for pH-dependent release .
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins to improve bioavailability .

Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s antimicrobial activity?

Answer:
Standardized microbiological protocols include:

  • Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects over 24 hours .
  • Synergy testing : Combine with β-lactams or fluoroquinolones to identify potentiation effects .

Advanced: How can researchers elucidate the molecular interactions between this compound and its protein targets?

Answer:
Integrate biophysical and structural biology techniques:

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) to purified enzymes (e.g., dihydrofolate reductase) .
  • Cryo-EM/X-ray crystallography : Resolve co-crystal structures to identify key binding residues .
  • Alanine scanning mutagenesis : Validate critical interaction sites on the target protein .

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